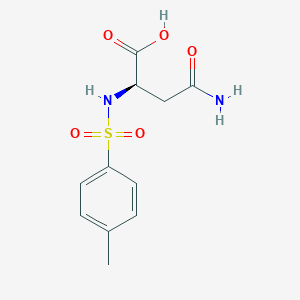

Tosyl-D-asparagine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tosyl-D-asparagine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Tosyl-D-asparagine is limited in publicly available scientific literature. This guide provides a summary of available data and general principles applicable to tosylated amino acids. Further experimental investigation is required to fully characterize this compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-asparagine, where a tosyl (p-toluenesulfonyl) group is attached to the alpha-amino group. The tosyl group is a well-established protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its ability to be removed under specific cleavage protocols. The presence of the D-enantiomer of asparagine suggests potential applications in the development of peptides and peptidomimetics with enhanced stability against enzymatic degradation. D-amino acids are known to play various roles in biological systems and are of increasing interest in drug discovery.[1][2][3][4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. The following table summarizes the basic chemical identifiers and computed properties. For specific lot data, referring to a Certificate of Analysis from a supplier is recommended.[5]

| Property | Value | Source |

| CAS Number | 92142-18-2 | [5] |

| Molecular Formula | C₁₁H₁₇N₃O₄S | [5] |

| Molecular Weight | 287.34 g/mol | [5] |

| IUPAC Name | (2R)-4-amino-2-[(4-methylphenyl)sulfonamido]-4-oxobutanoic acid | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Optical Rotation | Not specified | N/A |

Synthesis and Characterization

General Synthesis Protocol

Illustrative Experimental Protocol (General)

-

Dissolution: D-asparagine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, or in a mixture of water and a miscible organic solvent like dioxane or THF. The reaction is typically cooled in an ice bath.

-

Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether, toluene) is added dropwise to the stirred solution of D-asparagine. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution.

-

Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours and then allowed to warm to room temperature.

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the N-tosylated product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

A logical workflow for a generalized synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Characterization

The structural confirmation of synthesized this compound would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tosyl group (aromatic protons typically in the range of 7.2-7.8 ppm) and the asparagine backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the sulfonamide, amide, and carboxylic acid.

Applications in Research and Development

This compound is primarily available as a biochemical for research purposes.[5] Its potential applications are rooted in the fields of peptide synthesis and medicinal chemistry.

Peptide Synthesis

The N-tosyl group can serve as a protecting group for the amine functionality of D-asparagine during peptide synthesis. The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based therapeutics.

Drug Development

As a chiral building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The defined stereochemistry is crucial for specific interactions with biological targets.[1] While no specific biological activity has been reported for this compound itself, the broader class of D-amino acids and their derivatives are being investigated for various therapeutic areas, including neurological disorders.[2][4][6]

Biological Properties and Signaling Pathways

Currently, there is no available scientific literature detailing the specific biological properties or the involvement of this compound in any cellular signaling pathways. While D-aspartate (the un-tosylated counterpart) has been implicated as a signaling molecule in the nervous and neuroendocrine systems, it is unknown if or how the addition of a tosyl group would modulate this activity.

Due to the lack of information on biological interactions and signaling cascades, a diagrammatic representation of any signaling pathway involving this compound cannot be provided. Further research is necessary to elucidate any potential biological roles of this compound.

Conclusion

This compound is a derivative of D-asparagine with potential utility as a protected amino acid in peptide synthesis and as a chiral building block in medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently lacking. This presents an opportunity for further research to explore the potential of this and similar modified D-amino acids in the development of novel therapeutics and research tools.

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Application of Tosyl-D-asparagine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Nα-tosyl-D-asparagine (Tosyl-D-asparagine), a critical building block in modern peptide chemistry. The document details the synthetic protocol, analytical characterization, and strategic use of the tosyl protecting group in peptide synthesis, offering valuable insights for researchers in drug discovery and development.

Introduction: The Role of this compound in Peptide Synthesis

The precise assembly of amino acids to form peptides with defined sequences is fundamental to pharmaceutical research and development. Chemical peptide synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride, is a well-established protecting group for the α-amino function of amino acids.

This compound is a derivative of the non-essential amino acid D-asparagine, where the amino group is protected by a tosyl group. This protection is crucial for several reasons:

-

Preventing Unwanted Reactions: It blocks the nucleophilicity of the α-amino group, preventing it from participating in undesired amide bond formation during the coupling of the C-terminus to another amino acid.[1]

-

Enhancing Solubility: The tosyl group increases the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and tetrahydrofuran (THF).[2]

-

Stability: The tosyl group is stable under a wide range of reaction conditions, including those used for the removal of other protecting groups, allowing for orthogonal protection strategies.

This guide will focus on the synthesis of this compound and its subsequent use in peptide synthesis workflows.

Synthesis of Nα-Tosyl-D-asparagine

The synthesis of Nα-Tosyl-D-asparagine is typically achieved through the tosylation of D-asparagine using p-toluenesulfonyl chloride (TsCl) under alkaline conditions.[2] The alkaline medium is essential to deprotonate the amino group, rendering it nucleophilic for the attack on the sulfonyl chloride.

General Reaction Scheme

The reaction proceeds as follows: D-asparagine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5°C to minimize side reactions. p-Toluenesulfonyl chloride is then added portion-wise while maintaining the alkaline pH and low temperature. After the reaction is complete, the product is isolated by acidification, which causes the Nα-Tosyl-D-asparagine to precipitate. Purification is then performed, typically by recrystallization.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization Data

Proper characterization of the synthesized this compound is critical to ensure its purity and structural integrity before its use in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92142-18-2 | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₅S | [4] |

| Molecular Weight | 286.3 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 234 - 235 °C (for D-Asparagine) | [6] |

Note: The melting point for the tosylated derivative may vary and should be determined experimentally.

Table 2: Analytical Characterization Data

| Analysis Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the tosyl group's aromatic protons (~7.2–7.8 ppm) and methyl protons, along with signals corresponding to the asparagine backbone.[2] |

| ¹³C NMR | Resonances confirming the carbon skeleton of both the tosyl group and the asparagine moiety.[2] |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 287.3).[2] |

| Chiral HPLC | Verification of enantiomeric purity (>98% for the D-isomer) using a suitable chiral column.[2] |

Application in Peptide Chemistry

The primary application of this compound is as a protected amino acid building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Role as a Protecting Group

The tosyl group is classified as a "stable" protecting group, meaning it is resistant to cleavage by mild acids or bases. This robustness allows for the selective removal of other, more labile protecting groups (e.g., Boc or Fmoc on the N-terminus of the growing peptide chain) without affecting the tosyl group on the asparagine side chain or other similarly protected residues.

Deprotection of the Tosyl Group

Deprotection of the tosyl group requires harsh conditions, which must be carefully considered to avoid degradation of the final peptide.[2] The most common method is treatment with strong acids, such as:

The choice of deprotection reagent depends on the overall composition of the peptide and the presence of other acid-sensitive functional groups.[7]

Caption: General workflow of solid-phase peptide synthesis (SPPS) using this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a general procedure for its deprotection in a peptide synthesis context.

Protocol 1: Synthesis of Nα-Tosyl-D-asparagine

Materials:

-

D-Asparagine (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

2M Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol/water mixture for recrystallization

-

Ice bath, magnetic stirrer, pH meter/paper

Procedure:

-

Dissolution: Dissolve D-asparagine in 2M NaOH solution in a flask and cool the mixture to 0-5°C using an ice bath with continuous stirring.

-

Tosylation: Add p-toluenesulfonyl chloride in small portions over 30-60 minutes. Monitor the pH and add 2M NaOH as needed to maintain a pH between 9-10.

-

Reaction: Continue stirring the reaction mixture at 0-5°C for 2-3 hours after the addition of TsCl is complete.

-

Work-up: Once the reaction is complete (monitored by TLC), filter the solution to remove any unreacted TsCl.

-

Precipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH reaches ~2. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure Nα-Tosyl-D-asparagine.[2]

-

Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Deprotection of the Tosyl Group from a Peptide

Materials:

-

Tosyl-protected peptide

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous ether

-

Centrifuge

Procedure:

-

Reaction Setup: Place the tosyl-protected peptide in a sealed reaction vessel.

-

Acid Treatment: Add a solution of 33% HBr in acetic acid. Allow the reaction to proceed at room temperature for 1-2 hours (reaction time may vary depending on the peptide).

-

Precipitation: After the reaction is complete, add cold, anhydrous ether to the mixture to precipitate the deprotected peptide hydrobromide salt.

-

Isolation: Collect the peptide by centrifugation, decant the supernatant, and wash the pellet several times with anhydrous ether to remove residual reagents.

-

Drying: Dry the final peptide product under vacuum.

Safety Note: These procedures involve corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Nα-Tosyl-D-asparagine is a valuable reagent for the synthesis of peptides containing D-asparagine. Its robust protecting group allows for flexible and orthogonal strategies in complex peptide synthesis. The synthetic and deprotection protocols outlined in this guide, along with the characterization data, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Careful execution of these methods and thorough analytical verification are paramount to achieving high-purity peptides for downstream applications.

References

The Tosyl Group in D-Asparagine Protection: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. While the protection of the α-amino and carboxyl groups of amino acids is a fundamental consideration, the reactive side chains of many amino acids necessitate additional, orthogonal protection strategies. For asparagine, the primary challenge is the dehydration of its side-chain amide to a nitrile under the conditions of carboxyl group activation, a side reaction that truncates the peptide chain and complicates purification.

This technical guide provides an in-depth analysis of the function of the tosyl (p-toluenesulfonyl) group in the context of D-asparagine side-chain protection. It is important to note that the tosyl group is not a conventional choice for asparagine protection in modern solid-phase or solution-phase peptide synthesis. The literature predominantly favors groups such as trityl (Trt), 4-methoxytrityl (Mmt), and 2,4,6-trimethoxybenzyl (Tmob). However, an understanding of the properties of the tosyl group allows for a thorough evaluation of its potential, albeit niche, applications. This document will therefore cover the theoretical basis for its use, extrapolate potential methodologies from its application in protecting other functional groups, and present a comparative analysis with standard protecting groups.

The Chemistry of the Tosyl Group as a Protecting Group

The p-toluenesulfonyl (tosyl or Ts) group is a well-established protecting group for amines, alcohols, and phenols in organic synthesis. It is known for its high stability across a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. This stability is a double-edged sword: while it provides robust protection, its removal requires harsh conditions, which can be detrimental to sensitive peptide structures.

Key Characteristics of the Tosyl Group:

-

Introduction: The tosyl group is typically introduced by reacting the nucleophilic group (in this case, the amide nitrogen of the asparagine side chain) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Stability: It is stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, making it theoretically orthogonal to these common α-amino protecting strategies.

-

Deprotection: The cleavage of a tosyl group from an amine or amide is typically achieved through strong acid hydrolysis (e.g., HBr in acetic acid or trifluoromethanesulfonic acid) or, more commonly, by dissolving metal reduction (e.g., sodium in liquid ammonia).[1] These conditions are often too harsh for complex peptides, which may contain sensitive residues or disulfide bonds.

The Rationale for Asparagine Side-Chain Protection

The primary side reaction of asparagine in peptide synthesis is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[2] This occurs when the carboxyl group of the asparagine is activated for coupling, particularly with carbodiimide-based reagents. The resulting nitrile is an irreversible modification that terminates the peptide chain elongation at that point.

Side-chain protection of asparagine with a suitable group prevents this dehydration reaction. Commonly used protecting groups for this purpose include:

-

Trityl (Trt): Widely used in Fmoc-based solid-phase peptide synthesis (SPPS), it is labile to the final trifluoroacetic acid (TFA) cleavage cocktail.

-

Xanthyl (Xan): Often employed in Boc-based SPPS.[3]

-

2,4,6-Trimethoxybenzyl (Tmob): Offers good solubility and is readily cleaved by TFA.[4][5]

These groups are designed to be removed under conditions that also cleave the peptide from the resin and remove other side-chain protecting groups, simplifying the final deprotection step.

Hypothetical Application of the Tosyl Group for D-Asparagine Protection

While not a standard approach, the use of a tosyl group to protect the D-asparagine side chain can be considered in specific, limited scenarios where its extreme stability is advantageous.

Potential Advantages:

-

Complete Prevention of Nitrile Formation: The electron-withdrawing nature of the tosyl group would effectively deactivate the amide nitrogen, preventing dehydration.

-

Orthogonality: Its stability to both acidic and basic conditions would allow for the use of various peptide synthesis strategies without premature deprotection.

Significant Disadvantages:

-

Harsh Deprotection: The required deprotection methods (e.g., Na/liquid NH3) are generally incompatible with peptide synthesis, as they can lead to peptide degradation, racemization, and reduction of other functional groups.

-

Solubility Issues: N-tosylated amino acids can sometimes exhibit poor solubility in common organic solvents used in peptide synthesis.

-

Lack of Precedent: The absence of tosyl-protected asparagine derivatives in the catalogs of major suppliers of amino acids for peptide synthesis underscores its non-standard nature.

Comparative Data of Protecting Groups for Asparagine

The following table summarizes the properties of the hypothetical tosyl-protected asparagine in comparison to commonly used asparagine derivatives. The data for the tosyl group is extrapolated based on its known chemical behavior.

| Protecting Group | Abbreviation | Typical Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |

| p-Toluenesulfonyl | Tos | N/A (Hypothetical) | Very High (Stable to TFA, Piperidine) | Na/liquid NH3; Strong acid (e.g., HF, TFMSA) | Extreme stability, Orthogonal to Boc/Fmoc | Harsh deprotection, Potential solubility issues |

| Trityl | Trt | Fmoc | Base-stable, Acid-labile | TFA-based cleavage cocktails | Standard in Fmoc-SPPS, Good solubility | Steric hindrance can slow coupling |

| Xanthyl | Xan | Boc | Acid-stable, Labile to strong acid | HF, TFMSA | Standard in Boc-SPPS | Less common now |

| 2,4,6-Trimethoxybenzyl | Tmob | Fmoc | Base-stable, Very acid-labile | Dilute TFA | High acid lability, Good solubility | Potential side reactions with tryptophan |

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the tosylation of the D-asparagine side chain and its subsequent deprotection. These protocols are not established for D-asparagine and would require significant optimization and characterization.

Synthesis of Nα-Fmoc-Nδ-tosyl-D-asparagine

This hypothetical protocol is adapted from standard procedures for the tosylation of amines.

Materials:

-

Nα-Fmoc-D-asparagine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Nα-Fmoc-D-asparagine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Nα-Fmoc-Nδ-tosyl-D-asparagine.

Deprotection of the Tosyl Group (Post-Synthesis)

This protocol is based on the standard sodium/liquid ammonia reduction method.

WARNING: This procedure involves liquid ammonia and metallic sodium and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Tosyl-protected peptide

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Ammonium chloride (solid)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous ammonia at -78°C.

-

Dissolve the tosyl-protected peptide in the liquid ammonia.

-

Add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating an excess of sodium.

-

Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by a suitable analytical method (e.g., HPLC-MS of a quenched aliquot).

-

Upon completion, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate under a stream of nitrogen.

-

Dissolve the residue in an appropriate buffer and purify the deprotected peptide by preparative HPLC.

Visualizations

Logical Workflow for Peptide Synthesis with Side-Chain Protection

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Asparagine Side-Chain Reactions in Peptide Synthesis

Caption: Role of side-chain protection in preventing nitrile formation.

Conclusion

The tosyl group, while a robust and highly stable protecting group in general organic synthesis, is not a practical or conventional choice for the protection of the D-asparagine side chain in routine peptide synthesis. The primary obstacle is the harshness of the conditions required for its removal, which are often incompatible with the integrity of the peptide backbone and other sensitive functional groups. The established protecting groups for asparagine, such as Trt and Tmob, offer a much more favorable balance of stability during synthesis and lability for final deprotection.

While the hypothetical application of a tosyl group on D-asparagine provides a useful academic exercise in the principles of protecting group chemistry, its use in a laboratory or industrial setting would require a compelling and specific reason to favor its extreme stability over the practical advantages of more conventional protecting groups. For the vast majority of applications, researchers and drug development professionals should rely on the well-established and commercially available Trt- or Tmob-protected asparagine derivatives for reliable and high-fidelity peptide synthesis.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

The Role of Tosyl-D-asparagine in Biochemical Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Tosyl-D-asparagine, a derivative of the naturally occurring amino acid D-asparagine, serves as a specialized building block and intermediate in various biochemical and medicinal chemistry applications. Its unique structural features, conferred by the tosyl protecting group, allow for controlled chemical manipulations, making it a valuable tool in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of the known applications of this compound in biochemical research, with a focus on its role in peptide synthesis and as a chiral resolving agent.

Core Applications of this compound

The primary applications of this compound in biochemical research stem from the properties of the tosyl group, which acts as a robust protecting group for the α-amino functionality of D-asparagine. This protection is crucial for preventing undesirable side reactions during chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In the intricate process of solid-phase peptide synthesis (SPPS), building blocks of amino acids are sequentially added to a growing peptide chain anchored to a solid support. The use of protecting groups is fundamental to ensure that the correct peptide bonds are formed in the desired sequence.

While specific experimental protocols detailing the use of Nα-Tosyl-D-asparagine in modern Fmoc- or Boc-based SPPS are not extensively documented in readily available literature, the principles of its application can be inferred from established peptide chemistry. The tosyl group, being stable under a variety of reaction conditions, can effectively protect the D-asparagine's alpha-amino group during the coupling of the subsequent amino acid in the sequence.

Key Considerations for Asparagine in SPPS:

The side chain of asparagine contains an amide group that is susceptible to side reactions under standard SPPS conditions. The two primary side reactions are:

-

Nitrile Formation: Dehydration of the side-chain amide to a nitrile can occur, particularly with the use of carbodiimide coupling reagents.

-

Aspartimide Formation: The side-chain amide can cyclize with the backbone to form a five-membered aspartimide ring, which can subsequently open to yield a mixture of α- and β-aspartyl peptides, leading to impurities.

To mitigate these issues, side-chain protected asparagine derivatives are often employed. While the tosyl group in this compound protects the alpha-amino group, the side chain remains unprotected. Therefore, careful selection of coupling reagents and reaction conditions is critical when incorporating this building block to minimize the aforementioned side reactions. Alternative strategies often involve the use of side-chain protecting groups such as Trityl (Trt), Mbh (4,4'-dimethoxybenzhydryl), or Tmob (2,4,6-trimethoxybenzyl) for the asparagine side-chain amide.

Workflow for SPPS Incorporating an N-terminally Protected Amino Acid:

The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis, applicable to the incorporation of an N-terminally protected amino acid like this compound.

Caption: Generalized workflow for a single amino acid coupling step in SPPS.

Chiral Resolving Agent

Chiral resolution is a process for the separation of racemic mixtures into their enantiomers. Chiral acids or bases are often used as resolving agents. They react with the racemic mixture to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods such as fractional crystallization.

This compound, being a chiral carboxylic acid (due to the D-asparagine backbone), has the potential to be used as a resolving agent for racemic amines. The acidic carboxylic acid moiety of this compound can react with a racemic amine to form two diastereomeric salts.

Hypothetical Resolution Process:

The logical flow for such a resolution process is depicted below.

Caption: Logical workflow for the chiral resolution of a racemic amine using this compound.

While theoretically sound, specific and detailed experimental protocols for the use of this compound as a chiral resolving agent are not readily found in published literature, suggesting it may not be a commonly employed agent for this purpose.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific applications of this compound are scarce. The following represents a generalized protocol for the synthesis of an N-tosylated amino acid, which would be the precursor to its use in further biochemical research.

Synthesis of Nα-Tosyl-D-asparagine

Objective: To synthesize Nα-Tosyl-D-asparagine from D-asparagine and tosyl chloride.

Materials:

-

D-asparagine

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of D-asparagine: Dissolve a specific molar equivalent of D-asparagine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in an ice bath with stirring. The amount of NaOH should be sufficient to deprotonate the amino group and neutralize the HCl that will be formed during the reaction.

-

Addition of Tosyl Chloride: While maintaining the temperature between 0-5 °C, slowly add a solution of tosyl chloride (typically 1.05-1.1 molar equivalents) in a suitable organic solvent (e.g., diethyl ether) to the stirred solution of D-asparagine.

-

Reaction: Continue stirring the reaction mixture vigorously in the ice bath for several hours. Monitor the pH of the aqueous layer and add additional NaOH solution as needed to maintain a basic pH (typically pH 9-10).

-

Work-up: After the reaction is complete (as determined by TLC or other appropriate methods), separate the aqueous and organic layers. Wash the aqueous layer with diethyl ether to remove any unreacted tosyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify it to approximately pH 2 by the slow addition of concentrated HCl. This will protonate the carboxylic acid and cause the Nα-Tosyl-D-asparagine to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: A white crystalline solid of Nα-Tosyl-D-asparagine.

Quantitative Data

Quantitative data regarding the efficiency, yield, and specific reaction parameters for the applications of this compound are not widely available in a consolidated format. The table below provides a template for the type of data that would be crucial for evaluating its utility in a research setting. Researchers would need to generate such data empirically for their specific applications.

| Parameter | Application in Peptide Synthesis | Application as a Chiral Resolving Agent |

| Purity of Starting Material | >98% | >99% (enantiomeric excess) |

| Typical Yield | Dependent on peptide sequence and coupling efficiency | Dependent on the specific amine and crystallization conditions |

| Coupling Efficiency | To be determined empirically (e.g., via Kaiser test) | Not Applicable |

| Degree of Racemization | To be determined (chiral HPLC) | Not Applicable |

| Diastereomeric Excess of Salts | Not Applicable | To be determined (e.g., by NMR or chiral HPLC) |

| Optical Purity of Resolved Amine | Not Applicable | To be determined (chiral HPLC) |

Conclusion

This compound is a specialized chemical entity with potential applications in biochemical research, primarily as a protected amino acid building block in peptide synthesis and theoretically as a chiral resolving agent. The tosyl group provides robust protection for the α-amino group, allowing for controlled synthetic steps. However, the lack of extensive, publicly available data and detailed experimental protocols suggests that its use may be limited to specific, niche applications or that alternative protecting group strategies for asparagine are more commonly favored in mainstream biochemical research. Further empirical studies are necessary to fully elucidate its efficacy and to establish optimized protocols for its use in various synthetic and analytical contexts.

Tosyl-D-asparagine: A Chiral Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tosyl-D-asparagine, a derivative of the naturally occurring amino acid D-asparagine, is a valuable chiral building block in modern organic synthesis. The incorporation of the tosyl (p-toluenesulfonyl) group on the alpha-amino functionality enhances the compound's utility by providing a stable protecting group that can also influence the stereochemical outcome of reactions. This guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and applications as a chiral precursor in stereoselective synthesis.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 92142-18-2[1] |

| Molecular Formula | C₁₁H₁₄N₂O₅S |

| Molecular Weight | 287.30 g/mol |

| Appearance | White solid[2] |

| Melting Point | 169-170 °C (decomposes)[2] |

Experimental Protocols

Synthesis of N-α-Tosyl-D-asparagine

The synthesis of N-α-Tosyl-D-asparagine is typically achieved through the reaction of D-asparagine with p-toluenesulfonyl chloride in an alkaline aqueous medium. The base is crucial for deprotonating the amino group, thereby facilitating its nucleophilic attack on the sulfonyl chloride.

Materials:

-

D-asparagine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

Dissolve D-asparagine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

To this cold solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) portion-wise, while maintaining the temperature and pH of the reaction mixture.

-

Continue stirring the mixture at a controlled temperature for several hours to ensure the completion of the reaction.

-

After the reaction is complete, separate the aqueous layer and wash it with diethyl ether to remove any unreacted p-toluenesulfonyl chloride and toluene.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the N-α-Tosyl-D-asparagine.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the final product.

Logical Workflow for the Synthesis of N-α-Tosyl-D-asparagine:

Synthesis of N-α-Tosyl-D-asparagine.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data for N-tosylated amino acids.

| Technique | Observed/Expected Data |

| ¹H NMR | Aromatic protons of the tosyl group typically appear in the range of δ 7.2-7.8 ppm. The methyl protons of the tosyl group resonate around δ 2.3-2.4 ppm. The α-proton of the asparagine moiety and the β-protons would be observed, with their chemical shifts influenced by the tosyl group and the solvent. |

| ¹³C NMR | Characteristic signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, the carbonyl carbons of the carboxylic acid and the side-chain amide, and the α- and β-carbons of the asparagine backbone would be present.[3] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (from the carboxylic acid and amide), S=O stretching (from the sulfonyl group), and aromatic C-H and C=C stretching would be observed. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (287.30 g/mol ) would be detected, along with characteristic fragmentation patterns. |

Applications in Asymmetric Synthesis

The chirality of this compound makes it a valuable starting material for the synthesis of more complex chiral molecules. The tosyl group not only protects the amine but can also act as a bulky directing group, influencing the stereochemical outcome of subsequent reactions.

As a Chiral Auxiliary

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the formation of a single enantiomer of the product. While specific examples utilizing this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle involves attaching the chiral this compound moiety to a prochiral substrate. The steric and electronic properties of the tosylated amino acid would then favor the approach of a reagent from one face, leading to a diastereoselective transformation. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Conceptual Workflow for the Use of this compound as a Chiral Auxiliary:

This compound as a chiral auxiliary.

Precursor for Chiral Ligands

Amino acid derivatives are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The well-defined stereochemistry of this compound can be transferred to a ligand scaffold. For instance, the carboxylic acid and the side-chain amide functionalities can be further modified to introduce coordinating atoms like phosphorus or nitrogen, creating bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of enantioselective transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions.

Conclusion

This compound is a versatile chiral building block with significant potential in organic synthesis. Its straightforward preparation and the presence of multiple functional groups, combined with its inherent chirality, make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceutical intermediates and chiral ligands. Further exploration of its applications in diastereoselective reactions and as a chiral auxiliary is warranted to fully exploit its synthetic utility.

References

The Prospective Role of Tosyl-D-asparagine in Proteomics: A Technical Guide Based on Component Analysis

Disclaimer: As of late 2025, a direct and established role for Tosyl-D-asparagine in proteomics studies is not documented in readily available scientific literature. This guide, therefore, explores the potential applications of this compound by dissecting the known functions of its constituent chemical moieties—the tosyl group and D-asparagine—within the field of proteomics. This analysis is intended for researchers, scientists, and drug development professionals interested in the design of novel chemical probes and proteomics reagents.

Introduction: Deconstructing this compound

This compound is a molecule comprised of three key components:

-

Tosyl (p-toluenesulfonyl) Group: A well-established activating and leaving group in organic synthesis. Its presence suggests a role in promoting a chemical reaction, likely the formation of a covalent bond with a protein.

-

D-asparagine: A non-canonical D-amino acid. The vast majority of proteins are composed of L-amino acids.[1][2] The inclusion of a D-amino acid suggests stereospecific applications, such as targeting bacterial proteins or use as a probe that is resistant to degradation by host proteases.[3]

-

Asparagine Side Chain: The amide-containing side chain of asparagine is a potential point of interaction and is also known to undergo post-translational modifications like deamidation.[4][5][6][7][8]

Based on these components, two primary hypothetical roles for this compound in proteomics emerge: 1) as a reagent in targeted protein labeling, leveraging the reactivity of the tosyl group, and 2) as a probe for studying specific biological systems, such as bacterial cell wall synthesis, where D-amino acids are prevalent.

The Tosyl Group in Proteomics: Ligand-Directed Tosyl (LDT) Chemistry

The tosyl group has been effectively utilized in a technique known as Ligand-Directed Tosyl (LDT) chemistry for the specific labeling of endogenous proteins in living systems.[9] This approach involves attaching a tosyl-activated chemical probe to a ligand that has a high affinity for a target protein. The proximity of the tosyl group to the protein surface, induced by ligand binding, facilitates a covalent reaction with a nucleophilic amino acid residue near the binding site.[9]

A hypothetical probe could be designed where a ligand for a protein of interest is linked to this compound. The D-asparagine component would serve as a spacer and potentially influence the stereospecificity of the interaction, while the tosyl group would act as the reactive moiety for covalent labeling.

Experimental Workflow for Ligand-Directed Tosyl (LDT) Chemistry:

D-Amino Acids in Proteomics: Probing Bacterial Cell Wall Synthesis

D-amino acids are fundamental components of the peptidoglycan cell wall in bacteria.[10][11][12] This unique feature allows for the design of D-amino acid-based probes to specifically label and study bacterial cell wall biosynthesis, a process mediated by penicillin-binding proteins (PBPs).[10][11][12] These probes can be fluorescently tagged or contain "clickable" chemical handles for subsequent visualization or enrichment.

While less direct, a this compound reagent could potentially be used to target bacterial proteins. For instance, if a bacterial enzyme specifically recognizes D-asparagine, the tosyl group could act as a warhead to covalently modify the enzyme's active site, enabling its identification and characterization.

Experimental Protocol for D-Amino Acid Probing of Bacterial Peptidoglycan:

-

Probe Synthesis: Synthesize a D-amino acid probe containing a reporter tag (e.g., a fluorophore or a clickable alkyne/azide group).

-

Bacterial Culture: Grow the bacterial species of interest to the desired growth phase.

-

Probe Incubation: Introduce the D-amino acid probe into the bacterial culture. The bacteria will incorporate the probe into their peptidoglycan via the action of PBPs.[13]

-

Cell Lysis and Protein Extraction: Harvest the bacterial cells and perform lysis to extract the proteins.

-

Click Chemistry (if applicable): If a clickable probe was used, perform a copper-catalyzed or copper-free click reaction to attach a fluorescent dye or a biotin tag for enrichment.

-

Proteomic Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry to identify the labeled PBPs and the sites of modification.

Logical Diagram for D-Amino Acid Probe Incorporation:

Asparagine in Proteomics: A Target for Modification Studies

Asparagine residues in proteins are subject to spontaneous, non-enzymatic deamidation, which converts asparagine to aspartic acid or isoaspartic acid.[4][6] This post-translational modification can impact protein structure and function and is often studied in the context of protein aging and degradation.[7][8]

| Modification | Mass Shift (Da) | Significance in Proteomics |

| Deamidation | +0.984 | Marker for protein aging and degradation; can affect protein structure and function.[4][6][7][8] |

| Hydroxylation | +15.995 | A reversible post-translational modification that can regulate protein-protein interactions.[14] |

Table 1: Common Modifications of Asparagine in Proteomics

Conclusion and Future Perspectives

While this compound does not currently have a defined role in proteomics, an analysis of its components suggests intriguing possibilities for the design of novel chemical probes. The reactivity of the tosyl group, combined with the stereospecificity of the D-amino acid, could be harnessed to create highly specific reagents for targeted protein labeling or for the study of biological systems where D-amino acids play a key role, such as in bacteria. Future research in chemical proteomics may yet define a practical application for this and similar molecules, expanding the toolkit available to researchers for dissecting complex biological processes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and asparagine deamidation | Proteomics | Centre for Proteome Research [liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris.unina.it [iris.unina.it]

- 9. Ligand-directed tosyl chemistry fo ... | Article | H1 Connect [archive.connect.h1.co]

- 10. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asparagine Hydroxylation is a Reversible Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of the Tosyl Group: A Cornerstone in Peptide Chemistry

A comprehensive guide to the discovery, history, and application of tosylated amino acids in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

The ability to selectively protect and deprotect functional groups is a fundamental requirement for the chemical synthesis of complex molecules like peptides and pharmaceuticals. Among the arsenal of protecting groups developed over the last century, the p-toluenesulfonyl (tosyl) group has established itself as a robust and versatile tool for the protection of amines, particularly in the context of amino acid chemistry. This technical guide delves into the historical discovery of tosylated amino acids, their evolution in synthetic methodologies, and the key experimental protocols that have defined their application.

The Dawn of a New Protecting Group: Fischer's Pioneering Work

In the early 20th century, the field of peptide chemistry was in its infancy, with the monumental challenge of forging peptide bonds in a controlled manner. The pioneering work of Emil Fischer laid the groundwork for modern peptide synthesis. Recognizing the need to block the reactive amino group of one amino acid while activating the carboxyl group of another, Fischer and his collaborator W. Lipschitz introduced the use of the p-toluenesulfonyl (tosyl) group as a protective moiety for α-amino acids in 1915 .

Their seminal paper, published in the Berichte der Deutschen Chemischen Gesellschaft, described the reaction of various amino acids with p-toluenesulfonyl chloride. This work marked a significant advancement, offering a new N-protecting group that was stable under the conditions required for peptide bond formation.

The Fischer-Lipschitz Synthesis: The Original Protocol

The method developed by Fischer and Lipschitz was a variation of the well-established Schotten-Baumann reaction. It involved the reaction of an amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: Synthesis of N-Tosyl-α-amino Acids (Fischer-Lipschitz, 1915)

-

Materials:

-

α-Amino acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

The α-amino acid is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of p-toluenesulfonyl chloride in diethyl ether is added portion-wise to the amino acid solution while vigorously stirring and maintaining a cool temperature.

-

The reaction mixture is stirred for several hours until the odor of tosyl chloride is no longer detectable.

-

The aqueous layer is separated and acidified with hydrochloric acid.

-

The precipitated N-tosyl-α-amino acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol-water) is performed to purify the product.

-

This straightforward procedure allowed for the preparation of a variety of N-tosylated amino acids, paving the way for their use in peptide synthesis.

Quantitative Data from Early Syntheses

The work of Fischer and Lipschitz provided the first quantitative data on the synthesis of tosylated amino acids. The yields and melting points reported in their 1915 paper were crucial for the characterization and adoption of this new class of compounds by the scientific community.

| Amino Acid | N-Tosyl Derivative | Yield (%) | Melting Point (°C) |

| Glycine | N-Tosyl-glycine | High | 147-148 |

| Alanine | N-Tosyl-alanine | Good | 135-136 |

| Leucine | N-Tosyl-leucine | Good | 124-125 |

| Phenylalanine | N-Tosyl-phenylalanine | Good | 163-164 |

| Aspartic Acid | N,N'-Ditosyl-aspartic acid | Moderate | 215-216 |

| Glutamic Acid | N,N'-Ditosyl-glutamic acid | Moderate | 198-199 |

Note: The yields were described qualitatively in the original publication. The melting points are as reported by Fischer and Lipschitz.

The Challenge of Deprotection: Unleashing the Amine

A protecting group is only as useful as its ease of removal under conditions that do not compromise the integrity of the rest of the molecule. The sulfonamide bond of N-tosylated amino acids is notoriously stable, a property that makes the tosyl group an excellent protecting group but also presents a significant challenge for its cleavage.

Early methods for the deprotection of N-tosyl amino acids were harsh. It was not until the work of Vincent du Vigneaud and his colleagues in the 1930s that a widely adopted and effective method for the cleavage of the tosyl group was developed. They introduced the use of sodium in liquid ammonia , a powerful reducing agent capable of cleaving the robust sulfonamide bond.

The du Vigneaud Deprotection: A Reductive Cleavage

The reductive cleavage of the N-S bond in tosylamides using sodium in liquid ammonia became a standard procedure in peptide synthesis for many years.

Experimental Protocol: Deprotection of N-Tosyl Peptides using Sodium in Liquid Ammonia

-

Materials:

-

N-Tosyl peptide

-

Anhydrous liquid ammonia

-

Sodium metal

-

Ammonium chloride

-

-

Procedure:

-

The N-tosyl peptide is dissolved in anhydrous liquid ammonia in a flask equipped with a dry ice condenser.

-

Small pieces of sodium metal are added to the solution until a persistent blue color is observed, indicating an excess of dissolved sodium.

-

The reaction is allowed to proceed for a specified period, typically 30 minutes to 2 hours.

-

The excess sodium is quenched by the careful addition of ammonium chloride until the blue color disappears.

-

The liquid ammonia is allowed to evaporate.

-

The residue is dissolved in water and the free peptide is isolated and purified.

-

While effective, this method has its limitations, including the need for specialized equipment to handle liquid ammonia and the potential for side reactions, such as the reduction of other functional groups.

Logical Workflow of Tosyl Group Application in Peptide Synthesis

The use of the tosyl group in peptide synthesis follows a logical workflow, as illustrated in the diagram below. This process involves the protection of the N-terminus of one amino acid, activation of its C-terminus, coupling with a second amino acid, and finally, deprotection to reveal the newly formed dipeptide.

Modern Perspectives and Alternative Deprotection Methods

While the use of sodium in liquid ammonia was a significant breakthrough, the harsh conditions prompted the search for milder and more selective deprotection methods. Over the years, several alternatives have been developed, including:

-

Reductive cleavage with other reagents: Sodium amalgam and other reducing agents have been explored.

-

Electrochemical reduction: This method offers a controlled way to cleave the sulfonamide bond.

-

Photolytic cleavage: Certain modified sulfonamides can be cleaved using light.

Despite the development of newer protecting groups like Boc and Fmoc, which offer milder deprotection conditions and are more amenable to solid-phase peptide synthesis, the tosyl group remains a valuable tool in organic synthesis. Its stability makes it ideal for multi-step syntheses where a robust protecting group is required.

Conclusion

The discovery of tosylated amino acids by Emil Fischer and W. Lipschitz in 1915 was a pivotal moment in the history of peptide chemistry. The introduction of the tosyl group provided chemists with a reliable means of protecting the amino function, enabling the controlled synthesis of peptides. The subsequent development of effective deprotection methods, most notably the use of sodium in liquid ammonia by Vincent du Vigneaud, solidified the utility of this protecting group. While modern peptide synthesis is dominated by other protecting groups, the foundational work on tosylated amino acids laid the groundwork for many of the principles that are still in use today and continues to be a valuable strategy in the broader field of organic synthesis. This enduring legacy is a testament to the ingenuity of the early pioneers of chemical synthesis.

Understanding the Stability and Reactivity of Tosyl-D-asparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of Tosyl-D-asparagine. The information presented herein is intended to support researchers and professionals in drug development and other scientific fields where this compound may be utilized. This document outlines the key chemical properties, degradation pathways, and reactive potential of this compound, supported by structured data and detailed experimental considerations.

Core Concepts: Stability of this compound

The stability of this compound is primarily influenced by two key structural features: the N-terminal tosyl group and the C-terminal asparagine side chain. The tosyl group is a well-established protecting group in organic synthesis, indicating a degree of stability under many conditions. However, the asparagine side chain is susceptible to deamidation, a non-enzymatic modification that can impact the structure and function of molecules in which it is incorporated.

N-Tosyl Group Stability

The bond between the tosyl group and the alpha-amino group of the D-asparagine is generally stable under neutral and acidic conditions. However, it can be cleaved under specific, harsh conditions.

| Condition | Stability of N-Tosyl Bond | Primary Reaction |

| Strongly Acidic (e.g., HBr in acetic acid) | Labile | Cleavage of the N-S bond |

| Neutral (pH ~7) | Generally Stable | Minimal hydrolysis |

| Strongly Basic (e.g., Na/liquid NH3) | Labile | Reductive cleavage |

Asparagine Side Chain Stability: Deamidation

A more significant stability concern for this compound is the deamidation of the side-chain amide. This reaction proceeds primarily through the formation of a succinimide intermediate, which can then hydrolyze to form a mixture of aspartate and iso-aspartate derivatives. The rate of deamidation is highly dependent on pH and temperature.

| Condition | Relative Rate of Deamidation | Predominant Mechanism |

| Acidic (pH < 4) | Slow | Direct hydrolysis of the side-chain amide. |

| Neutral to Mildly Basic (pH 6-8) | Moderate to Fast | Intramolecular cyclization to form a succinimide intermediate, followed by hydrolysis. |

| Strongly Basic (pH > 8) | Rapid | Base-catalyzed formation of the succinimide intermediate. |

Note: While general trends are well-established, specific rate constants for the deamidation of the this compound side chain are not widely published and would likely be influenced by the electronic effects of the N-tosyl group.

Reactivity Profile of this compound

This compound possesses several reactive sites that dictate its chemical behavior in synthetic applications.

Carboxylic Acid Group

The primary site of reactivity for peptide bond formation is the carboxylic acid group. This group can be activated to facilitate coupling with the amino group of another amino acid or molecule.

| Reagent/Reaction Type | Role of this compound | Product |

| Peptide Coupling Reagents (e.g., DCC, HBTU) | Carboxyl component | Dipeptide or larger peptide chain. |

| Activating Agents (e.g., Thionyl chloride) | Acid | Acyl chloride |

| Alcohols (with acid catalyst) | Acid | Ester |

Side-Chain Amide

The side-chain amide is relatively unreactive under standard peptide synthesis conditions. However, it can participate in reactions under specific circumstances.

| Reagent/Reaction Type | Role of this compound | Product |

| Strong Dehydrating Agents | Amide | Nitrile |

| Hofmann Rearrangement | Amide | Diamine derivative |

Experimental Protocols

General Protocol for the N-Tosylation of D-Asparagine

This protocol provides a representative method for the synthesis of this compound.

Materials:

-

D-Asparagine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium carbonate

-

Acetone

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Dissolve D-Asparagine in a 1 M sodium carbonate solution in water.

-

Cool the solution in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride in acetone dropwise to the cooled D-asparagine solution with vigorous stirring.

-

Continue stirring at room temperature for several hours after the addition is complete.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the product under vacuum.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is typically used.

-

Detection: UV detection at 220 nm and 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the tosyl group (aromatic protons), the asparagine backbone protons, and the side-chain amide protons.

-

¹³C NMR: To identify the carbon signals of the tosyl group and the asparagine moiety.

Visualizing Key Pathways and Workflows

Deamidation Pathway of the Asparagine Side Chain

Caption: General deamidation pathway of an asparagine side chain.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Methodological & Application

Protocol for the Incorporation of Tosyl-D-asparagine in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The incorporation of non-standard or protected amino acids, such as Tosyl-D-asparagine (D-Asn(Tos)), requires specific considerations to ensure high coupling efficiency and prevent side reactions. The tosyl (Tos) group serves as a robust protecting group for the side-chain amide of asparagine, effectively preventing dehydration to a β-cyanoalanine during the activation step of the carboxylic acid. This protocol provides a detailed methodology for the successful incorporation of Fmoc-D-Asn(Tos)-OH into a growing peptide chain using standard Fmoc-based SPPS.

Materials and Reagents

-

Fmoc-D-Asn(Tos)-OH

-

SPPS Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base:

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing Solvents:

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[1]

-

Diethylether, cold

-

Analytical HPLC system

-

Mass spectrometer

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of SPPS resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Coupling of Fmoc-D-Asn(Tos)-OH

-

Activation of Fmoc-D-Asn(Tos)-OH:

-

In a separate vial, dissolve Fmoc-D-Asn(Tos)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add HBTU (3-5 equivalents) to the solution.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Gently swirl the vial and allow the activation to proceed for 1-2 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated Fmoc-D-Asn(Tos)-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates the absence of free primary amines and a successful coupling.[2]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and MeOH (1-2 times) to prepare for the next deprotection step or final cleavage.

-

Peptide Cleavage and Deprotection of the Tosyl Group

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. For peptides containing sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[1] The tosyl group on the asparagine side chain is labile to strong acids like TFA and will be removed during this step.

-

Add the cleavage cocktail to the dried resin in the reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

Data Presentation

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | > 99% | Monitored by Kaiser test. A successful coupling is indicated by a negative test result.[2] |

| Crude Peptide Purity | Sequence-dependent | To be determined by analytical RP-HPLC. |

| Final Peptide Yield | Sequence-dependent | Calculated based on the initial resin loading. |

| Identity Confirmation | Correct molecular weight | Determined by mass spectrometry. |

Potential Side Reactions and Mitigation

The primary side reaction of concern when incorporating asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine. The use of the tosyl protecting group on the side chain of D-asparagine effectively prevents this side reaction during the activation step.

Visualization of the Experimental Workflow

Caption: Workflow for SPPS incorporating this compound.

References

Application Notes and Protocols for Tosyl-D-asparagine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-Tosyl-D-asparagine (Tos-D-Asn-OH) in solution-phase peptide synthesis (SPPS). This document outlines detailed protocols for the coupling of Tos-D-Asn-OH to a peptide chain and the subsequent deprotection of the tosyl group. The information is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Introduction

The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines in organic synthesis. In peptide chemistry, it offers an alternative to the more commonly used Boc and Fmoc protecting groups. The use of a D-amino acid, such as D-asparagine, is of significant interest in the design of peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles for therapeutic candidates.

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of short to medium-length peptides and for syntheses where insolubility on a solid support is a concern.

This document provides two primary protocols for the incorporation of Tos-D-Asn-OH: the mixed anhydride method and the carbodiimide (DCC/HOBt) method. A protocol for the deprotection of the N-terminal tosyl group is also detailed.

Data Presentation

The following tables summarize typical quantitative data that can be expected when using Tos-D-Asn-OH in solution-phase peptide synthesis. These values are illustrative and may vary depending on the specific amino acid being coupled and the reaction conditions.

Table 1: Typical Reaction Parameters and Yields for Coupling of Tos-D-Asn-OH

| Coupling Method | C-Terminal Amino Acid Ester | Typical Reaction Time | Typical Crude Yield (%) | Typical Purity (by HPLC, %) |

| Mixed Anhydride | H-Gly-OMe | 2-4 hours | 85-95% | >90% |

| Mixed Anhydride | H-Ala-OMe | 3-5 hours | 80-90% | >88% |

| Mixed Anhydride | H-Val-OMe | 4-6 hours | 75-85% | >85% |

| DCC/HOBt | H-Gly-OMe | 12-24 hours | 80-90% | >92% |

| DCC/HOBt | H-Ala-OMe | 16-24 hours | 78-88% | >90% |

| DCC/HOBt | H-Val-OMe | 20-28 hours | 70-80% | >87% |

Table 2: Deprotection Conditions and Outcomes for N-Tosyl Group

| Deprotection Reagent | Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Notes |

| HBr in Acetic Acid (33%) | Room Temperature | 1-2 hours | 70-85% | Can be harsh; potential for side reactions. |

| Sodium in liquid ammonia | -78 °C | 30-60 minutes | 80-90% | Requires specialized equipment and handling. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene, Reflux | 4-8 hours | 75-88% | Reductive cleavage; requires anhydrous conditions. |

Experimental Protocols

Protocol 1: Coupling of N-α-Tosyl-D-asparagine via the Mixed Anhydride Method

This protocol describes the coupling of Tos-D-Asn-OH with an amino acid methyl ester.

Materials:

-

N-α-Tosyl-D-asparagine (Tos-D-Asn-OH)

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Amino Acid Ester Free Base:

-

Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in a minimal amount of water and add an excess of saturated sodium bicarbonate solution.

-

Extract the free base into ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amino acid ester.

-

-

Activation of Tos-D-Asn-OH:

-

Dissolve Tos-D-Asn-OH (1.0 equivalent) in anhydrous THF (10 mL per mmol of amino acid).

-

Cool the solution to -15 °C in a salt-ice bath.

-

Add N-Methylmorpholine (NMM) (1.0 equivalent) and stir for 1 minute.

-

Slowly add isobutyl chloroformate (1.0 equivalent) while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for 5-10 minutes to form the mixed anhydride.

-

-

Coupling Reaction:

-

Dissolve the freshly prepared amino acid methyl ester (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add this solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir at -15 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove NMM hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dipeptide.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

-

Characterization:

-

Characterize the purified Tos-D-Asn-dipeptide-OMe by NMR spectroscopy and Mass Spectrometry.

-

Protocol 2: Coupling of N-α-Tosyl-D-asparagine using DCC/HOBt

This protocol details the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for peptide bond formation.

Materials:

-

N-α-Tosyl-D-asparagine (Tos-D-Asn-OH)

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve Tos-D-Asn-OH (1.0 equivalent), HOBt (1.1 equivalents), and the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

-

Coupling Reaction:

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture at 0 °C.

-